molecular formula C25H31NO4 B12194314 (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12194314
M. Wt: 409.5 g/mol
InChI Key: NXXYLGZIHDHMEJ-FMCGGJTJSA-N
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Description

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the hydroxy and methoxy groups, and finally, the attachment of the bis(2-methylpropyl)amino group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond in the benzylidene group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a fully saturated benzofuran derivative.

Scientific Research Applications

(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its benzofuran core and the presence of both hydroxy and methoxy groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H31NO4/c1-16(2)13-26(14-17(3)4)15-21-22(27)10-9-20-24(28)23(30-25(20)21)12-18-7-6-8-19(11-18)29-5/h6-12,16-17,27H,13-15H2,1-5H3/b23-12-

InChI Key

NXXYLGZIHDHMEJ-FMCGGJTJSA-N

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O)CC(C)C

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O)CC(C)C

Origin of Product

United States

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